N-(2-hydroxyethyl)-2-(methylamino)acetamide
CAS No.: 357277-74-8
Cat. No.: VC17333412
Molecular Formula: C5H12N2O2
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 357277-74-8 |
|---|---|
| Molecular Formula | C5H12N2O2 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | N-(2-hydroxyethyl)-2-(methylamino)acetamide |
| Standard InChI | InChI=1S/C5H12N2O2/c1-6-4-5(9)7-2-3-8/h6,8H,2-4H2,1H3,(H,7,9) |
| Standard InChI Key | WTSJQQCLQKTFSG-UHFFFAOYSA-N |
| Canonical SMILES | CNCC(=O)NCCO |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-(2-Hydroxyethyl)-2-(methylamino)acetamide belongs to the acetamide family, characterized by the following structural attributes:
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Backbone: A central acetamide group (CH₃CONH₂) modified with methylamino and hydroxyethyl substituents.
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Functional groups:
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Methylamino (-NHCH₃): Imparts basicity and hydrogen-bonding capability.
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Hydroxyethyl (-OCH₂CH₂OH): Enhances hydrophilicity and solubility in polar solvents.
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Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 357277-74-8 |
| Molecular Formula | C₅H₁₂N₂O₂ |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | N-(2-hydroxyethyl)-2-(methylamino)acetamide |
| SMILES | CNCC(=O)NCCO |
| InChI Key | WTSJQQCLQKTFSG-UHFFFAOYSA-N |
The compound’s amphiphilic nature arises from its hydrophilic (hydroxyethyl) and hydrophobic (methyl) regions, influencing its solubility and interaction with biomolecules .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(2-hydroxyethyl)-2-(methylamino)acetamide typically involves multi-step reactions:
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Amination: Reaction of chloroacetamide with methylamine to form 2-(methylamino)acetamide.
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Etherification: Introduction of the hydroxyethyl group via nucleophilic substitution using ethylene glycol or its derivatives .
Key Reaction:
Industrial-scale production often employs catalytic methods to enhance yield and purity. For example, acid catalysts (e.g., H₂SO₄) facilitate etherification under reflux conditions .
Physicochemical and Biochemical Properties
Solubility and Stability
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Solubility: Highly soluble in water (>50 mg/mL at 25°C) due to hydrogen-bonding capacity. Moderately soluble in ethanol and dimethyl sulfoxide (DMSO).
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or alkaline environments .
Biomolecular Interactions
The compound’s dual hydrophilicity-hydrophobicity profile enables:
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Enzyme binding: Potential inhibition of proteases or kinases via hydrogen bonding with active sites.
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Membrane permeability: Enhanced cellular uptake compared to purely hydrophilic analogs .
Pharmaceutical and Industrial Applications
Drug Design and Development
N-(2-Hydroxyethyl)-2-(methylamino)acetamide serves as a precursor or intermediate in synthesizing:
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Neurological agents: Analogous structures are used in dopamine receptor modulators.
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Anti-inflammatory drugs: Functional groups may interact with cyclooxygenase (COX) enzymes .
Industrial Uses
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Surfactants: Acts as a non-ionic surfactant in agrochemical formulations.
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Polymer additives: Improves flexibility in polyurethane foams.
Future Research Directions
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